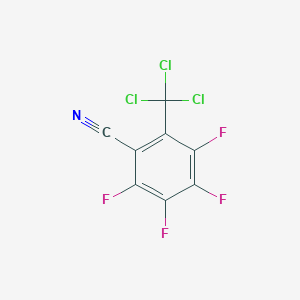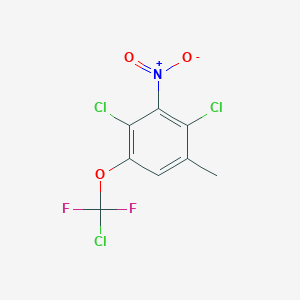
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide (CTTA) is a trifluoromethylated anilide that has been widely used in the field of organic synthesis due to its versatility and ease of synthesis. CTTA is primarily used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals. It has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. CTTA is also a useful reagent for the synthesis of various fluorinated compounds.
Applications De Recherche Scientifique
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of fluorinated compounds. In addition, this compound has been used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide is dependent on the reaction in which it is used. In nucleophilic substitution reactions, this compound acts as a nucleophile, attacking the electrophilic center of the substrate molecule. In oxidation and reduction reactions, this compound acts as an oxidizing or reducing agent, respectively.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. As such, there is no known data on its effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions, including nucleophilic substitution, oxidation, and reduction. In addition, it is relatively easy to synthesize and is available commercially. However, this compound is a highly reactive compound and should be handled with care.
Orientations Futures
There are several potential future directions for the use of 2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide. It could be used as a catalyst in the synthesis of fluorinated compounds, such as fluorinated polymers. In addition, it could be used in the synthesis of pharmaceuticals and agrochemicals. This compound could also be used in the synthesis of other organic compounds, such as amino acids and peptides. Finally, it could be used in the synthesis of complex molecules, such as natural products.
Méthodes De Synthèse
2-Cyano-3-trifluoromethyl-2,2,2-trifluoroacetanilide can be synthesized by the reaction of 2-cyano-3-trifluoromethyl-2,2,2-trifluoroacetaldehyde (CTFA) with aniline. The reaction is carried out in the presence of a Lewis acid catalyst, such as zinc chloride, at elevated temperatures. The reaction proceeds via an SN2 mechanism, with the formation of an intermediate cationic species. The reaction is highly regioselective, with the formation of the desired product in high yields.
Propriétés
IUPAC Name |
N-[2-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)6-2-1-3-7(5(6)4-17)18-8(19)10(14,15)16/h1-3H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQNZGJHLRWKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)NC(=O)C(F)(F)F)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1-Bis[4-(trifluoromethoxy)phenyl]ethylene](/img/structure/B6312215.png)






